Cas no 896289-13-7 (N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide structure
896289-13-7 structure
Product Name:N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide
CAS No:896289-13-7
MF:C22H31N3O5S
MW:449.563644647598
CID:6382340
PubChem ID:16829928
Update Time:2025-07-10

N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide
    • N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
    • Ethanediamide, N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-[[1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl]methyl]-
    • AKOS024661751
    • F2574-0360
    • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
    • N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
    • 896289-13-7
    • Inchi: 1S/C22H31N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h6,9-12,18H,2-5,7-8,13-16H2,1H3,(H,23,26)(H,24,27)
    • InChI Key: TUZIXLYMHGRFHT-UHFFFAOYSA-N
    • SMILES: C(NCCC1CCCCC=1)(=O)C(NCC1CCCN1S(C1=CC=C(OC)C=C1)(=O)=O)=O

Computed Properties

  • Exact Mass: 449.19844227g/mol
  • Monoisotopic Mass: 449.19844227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 754
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.235±0.06 g/cm3(Predicted)
  • pka: 12.74±0.46(Predicted)

N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2574-0360-2μmol
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Additional information on N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide

Research Brief on N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide (CAS: 896289-13-7)

In recent years, the compound N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide (CAS: 896289-13-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its complex structure featuring a cyclohexenyl ethyl group, a methoxybenzenesulfonyl pyrrolidinylmethyl moiety, and an ethanediamide linker, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug discovery.

The synthesis of N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide involves a multi-step process, including the condensation of cyclohexenyl ethylamine with a suitably protected pyrrolidine derivative, followed by sulfonylation and amide bond formation. Researchers have optimized these steps to improve yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The compound's unique structure has been linked to its ability to interact with specific biological targets, such as enzymes involved in inflammatory pathways.

Recent in vitro and in vivo studies have explored the pharmacological properties of this compound. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy as a potent inhibitor of a key enzyme in the NF-κB pathway, suggesting potential applications in treating inflammatory diseases. Additionally, molecular docking studies have revealed high binding affinity to the active site of this enzyme, further supporting its therapeutic potential. These findings highlight the compound's versatility and warrant further investigation into its pharmacokinetics and toxicity profile.

Despite these promising results, challenges remain in the development of N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide as a drug candidate. Issues such as solubility, metabolic stability, and selectivity need to be addressed through structural modifications and formulation strategies. Ongoing research aims to optimize these properties while maintaining the compound's biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, N'-2-(cyclohex-1-en-1-yl)ethyl-N-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide represents a promising scaffold for drug discovery, with demonstrated activity against clinically relevant targets. Future studies should focus on advancing this compound through preclinical development, with the ultimate goal of identifying a viable candidate for clinical trials. The continued exploration of its mechanism and therapeutic potential will undoubtedly contribute to the advancement of chemical biology and medicinal chemistry.

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